

# Application Notes and Protocols for FD-1080 Injection in Preclinical Research

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Compound of Interest		
Compound Name:	FD-1080	
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### Introduction

**FD-1080** is a near-infrared (NIR-II) fluorophore with both excitation and emission spectra in the second near-infrared window (1000-1700 nm).[1] This property allows for deep-tissue, high-resolution in vivo imaging due to reduced photon scattering and lower tissue autofluorescence compared to traditional NIR-I imaging (650-950 nm).[2][3] **FD-1080**'s utility in preclinical research is expanding, particularly in vascular imaging and cancer studies, where it can be used to visualize blood vessels and assess tumor accumulation of targeted nanoparticles.[4][5] These notes provide detailed protocols for the preparation and administration of **FD-1080** for in vivo imaging applications.

## **Quantitative Data Summary**

The optical and physical properties of **FD-1080** are critical for designing and interpreting in vivo imaging experiments. The following table summarizes key quantitative data for **FD-1080**.



Property	Value	Notes
Excitation Maximum (Ex)	~1064 nm	Optimal for deep-tissue penetration.[6]
Emission Maximum (Em)	~1080 nm	Falls within the NIR-II imaging window.[6]
Absorption Maximum	~1046 nm	[1]
Quantum Yield (in ethanol)	0.31%	[7]
Quantum Yield (with FBS)	5.94%	Complexation with Fetal Bovine Serum significantly enhances fluorescence.[7]
Molecular Weight	765.31 g/mol	[6]
Formula	C40H38CIN2NaO6S2	[6]

## Experimental Protocols Protocol 1: Preparation of FD-1080 for In Vivo Injection

This protocol describes the preparation of a stock solution and a working solution of **FD-1080** for intravenous injection in mice.

#### Materials:

- **FD-1080** powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile
- · Microcentrifuge tubes
- Pipettes and sterile tips

#### Procedure:



- Stock Solution Preparation (10 mM):
  - Dissolve FD-1080 powder in DMSO to a final concentration of 10 mM.
  - Vortex thoroughly to ensure complete dissolution.
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  - Store the stock solution at -20°C or -80°C, protected from light.
- Working Solution Preparation (80 μM):
  - On the day of the experiment, thaw an aliquot of the 10 mM **FD-1080** stock solution.
  - Dilute the stock solution with sterile PBS to a final working concentration of 80 μM.
  - $\circ$  For example, to prepare 1 mL of 80  $\mu$ M working solution, add 8  $\mu$ L of the 10 mM stock solution to 992  $\mu$ L of sterile PBS.
  - Mix thoroughly by pipetting or gentle vortexing.
  - It is recommended to prepare the working solution fresh for each experiment.

## **Protocol 2: In Vivo Vascular Imaging in Mice**

This protocol details the intravenous administration of **FD-1080** for high-resolution imaging of the vasculature.

#### Materials:

- **FD-1080** working solution (80 μM in PBS)
- Research animal (e.g., mouse)
- Insulin syringe with a 29G needle or similar
- Animal restrainer



 NIR-II imaging system equipped with a 1064 nm laser and an appropriate long-pass filter (e.g., 1100 nm)

#### Procedure:

- Animal Preparation:
  - Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane inhalation).
  - Place the anesthetized mouse on the imaging stage of the NIR-II imaging system.
  - Ensure the animal's body temperature is maintained throughout the procedure.
- FD-1080 Injection:
  - Load a syringe with 200 μL of the 80 μM FD-1080 working solution.
  - Carefully perform a tail vein injection.
- NIR-II Imaging:
  - Begin imaging immediately after injection to visualize the initial distribution and vascular perfusion.
  - Optimal imaging for vasculature is typically within 10-20 minutes post-injection.
  - Acquire images using a 1064 nm excitation laser and collect the emission signal using a long-pass filter (e.g., 1100 nm or higher).
  - Adjust camera exposure time and laser power to achieve optimal signal-to-noise ratio.

## Protocol 3: Preparation of FD-1080-FBS Complex for Enhanced Imaging

Complexing **FD-1080** with Fetal Bovine Serum (FBS) has been shown to significantly increase its quantum yield, resulting in brighter fluorescence for in vivo imaging.[6][7]



#### Materials:

- FD-1080 working solution (in PBS)
- · Fetal Bovine Serum (FBS), sterile
- Incubator or water bath at 37°C

#### Procedure:

- Complex Formation:
  - Mix the FD-1080 working solution with FBS. The exact ratio may need to be optimized, but
    a starting point is to dilute the FD-1080 working solution in a solution containing FBS. For
    example, prepare the final injectable solution in PBS containing a certain percentage of
    FBS.
  - Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the FD-1080-FBS complex.
  - The final solution is now ready for intravenous injection as described in Protocol 2.

## **Protocol 4: In Vivo Tumor Imaging in Mice**

This protocol provides a general guideline for using **FD-1080** to image tumors in a xenograft mouse model. The accumulation of **FD-1080** in tumors is often attributed to the enhanced permeability and retention (EPR) effect, especially when formulated in nanoparticles.[8] For free dye or FBS-complexed dye, the circulation time and tumor accumulation may vary.

#### Materials:

- Tumor-bearing mouse model
- FD-1080 working solution or FD-1080-FBS complex
- NIR-II imaging system

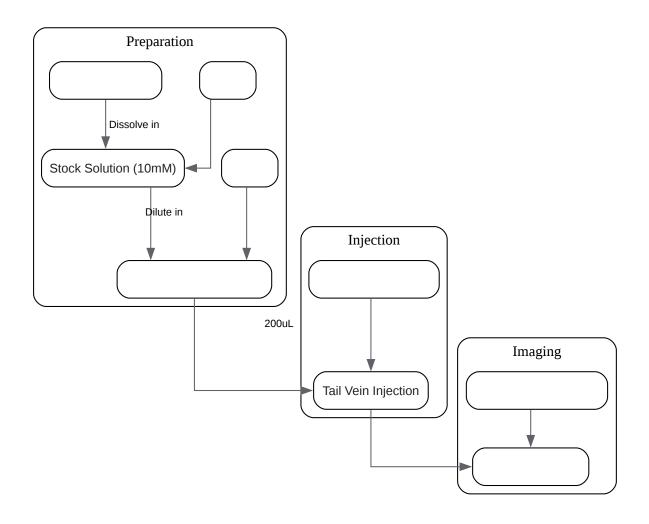
#### Procedure:



- · Animal and Injection:
  - Follow the animal preparation and injection procedures as outlined in Protocol 2.
- Longitudinal Imaging:
  - Acquire images at multiple time points post-injection to monitor the biodistribution and tumor accumulation of FD-1080.
  - Suggested imaging time points include:
    - Early phase: 5 minutes, 30 minutes, 1 hour (to observe vascular perfusion in the tumor).
    - Intermediate phase: 3 hours, 6 hours (to assess initial tumor accumulation).
    - Late phase: 12 hours, 24 hours, 48 hours, and up to 96 hours (to determine peak tumor accumulation and clearance from other tissues).[4][8]
  - The optimal imaging window will depend on the specific tumor model and the formulation of FD-1080 used.

### **Visualizations**

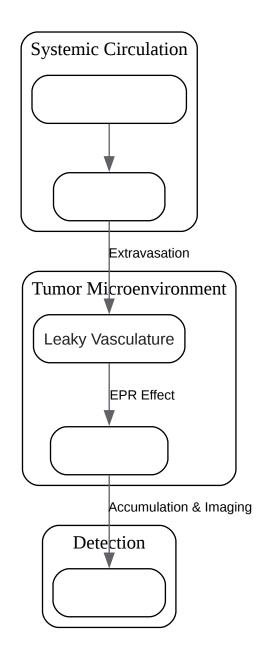




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Experimental workflow for **FD-1080** in vivo imaging.





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Conceptual diagram of **FD-1080** accumulation in tumors.

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- To cite this document: BenchChem. [Application Notes and Protocols for FD-1080 Injection in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12296719#step-by-step-guide-for-fd-1080-injection]

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